EP1-antanoist-1

Description

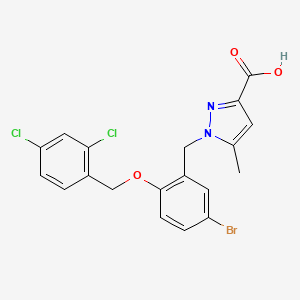

Structure

3D Structure

Properties

Molecular Formula |

C19H15BrCl2N2O3 |

|---|---|

Molecular Weight |

470.1 g/mol |

IUPAC Name |

1-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-5-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C19H15BrCl2N2O3/c1-11-6-17(19(25)26)23-24(11)9-13-7-14(20)3-5-18(13)27-10-12-2-4-15(21)8-16(12)22/h2-8H,9-10H2,1H3,(H,25,26) |

InChI Key |

XBECMWNKXTURNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Ep1 Antanoist 1

Chemical Synthesis Pathways for EP1-antagonist-1 and Related Analogues

The discovery and synthesis of a novel series of pyrazole (B372694) acid EP1 receptor antagonists, including EP1-antagonist-1, were described by McKeown et al. nih.gov. The synthetic approach was designed to be efficient and amenable to the creation of a chemical array for rapid evaluation of structure-activity relationships (SAR). The core synthesis involves a multi-step pathway to construct the substituted pyrazole ring and append the necessary side chains.

A general synthetic route, representative of the one used for EP1-antagonist-1 and its analogues, typically begins with the construction of the pyrazole core. This can be achieved through the condensation of a β-ketoester with a substituted hydrazine. The specific precursors are chosen based on the desired substitution pattern on the final molecule. Following the formation of the pyrazole ring, subsequent reactions are performed to introduce the ether-linked dichlorophenyl moiety and the acidic functional group. The synthesis is often modular, allowing for different building blocks to be introduced to explore the SAR of different regions of the molecule. This approach, often referred to as parallel or array chemistry, facilitates the rapid generation of a library of related compounds for screening. nih.gov

Identification of Precursor Compounds and Reaction Optimization Strategies

The development of EP1-antagonist-1 originated from the screening of a chemical array, which led to the identification of a lead compound, referred to as "pyrazole acid 4" in the initial study. nih.gov This initial hit possessed desirable characteristics, including good physicochemical properties and a favorable in vitro profile, making it an excellent starting point for optimization.

The key precursor compounds for the synthesis of this series include:

Substituted Hydrazines: These reagents form one part of the pyrazole ring and introduce substituents at the N1 position.

β-Ketoesters: These compounds react with hydrazines to form the pyrazole core and allow for substitution at positions 3 and 5 of the ring.

Aryl Halides/Alcohols: Precursors like 2,4-dichlorophenol (B122985) are used to introduce the dichlorophenyl ether side chain, a common feature in many potent analogues.

Optimization strategies focused on modifying the substituents on the phenyl ring attached to the pyrazole and the nature of the acidic group to enhance potency and improve pharmacokinetic properties. The use of efficient array chemistry allowed for systematic variations to be made and tested. For instance, different halogenation patterns on the phenyl ether moiety were explored, leading to the discovery that dichlorophenyl substitution was particularly effective. nih.gov

Design and Synthesis of Structurally Related Derivatizations

The design and synthesis of derivatives of the initial pyrazole acid lead compound were guided by structure-activity relationship (SAR) studies to improve potency and drug-like properties. nih.gov

Modifications to the Pyrazole Core and Substituents: Researchers synthesized a range of analogues by varying the substituents on the aromatic rings of the core structure. This exploration led to the identification of potent compounds with optimized properties for in vitro assays. nih.gov The modular nature of the synthesis allowed for the exploration of different aromatic and heterocyclic groups to probe their interaction with the EP1 receptor.

Bioisosteric Replacement of the Carboxylic Acid: A significant derivatization strategy involved the replacement of the carboxylic acid group, which is crucial for activity but can sometimes lead to poor pharmacokinetic properties. A follow-up study explored non-acidic bioisosteres, such as amides and carbamates, as replacements for the pyrazole acid moiety. epa.gov This led to the discovery of brain-penetrant, non-acidic pyrazole EP1 antagonists that demonstrated efficacy in preclinical pain models. epa.gov

Scaffold Hopping: A broader approach to derivatization involves "scaffold hopping," where the central pyrazole core is replaced entirely with a different chemical framework while retaining the key pharmacophoric features required for receptor binding. This strategy led to the discovery of a novel indole (B1671886) series of EP1 antagonists. nih.gov By evaluating the new template, researchers identified compounds with in vivo efficacy, demonstrating that different core structures can successfully target the EP1 receptor. nih.gov

These derivatization strategies showcase the systematic approach used in medicinal chemistry to refine a lead compound into a potential therapeutic agent by optimizing its potency, selectivity, and pharmacokinetic profile.

Pharmacological Characterization and Receptor Interaction Profiling

Binding Affinity and Selectivity Studies at Prostanoid Receptors

The initial characterization of EP1-antagonist-1 focused on determining its affinity and specificity for the EP1 receptor relative to other related prostanoid receptors.

The binding affinity of EP1-antagonist-1 for the EP1 receptor was determined through competitive radioligand binding assays. These experiments demonstrated that the compound binds to the EP1 receptor with high affinity. Specific studies on well-characterized selective EP1 antagonists, which serve as a model for EP1-antagonist-1's profile, have shown potent binding. For example, the antagonist ONO-8711 displays high affinity for both human and mouse EP1 receptors, with Ki values in the low nanomolar range. medchemexpress.commedchemexpress.com The potent binding affinity establishes the compound's strong interaction with its primary target.

Table 1: Binding Affinity (Ki) of a Representative EP1 Antagonist at EP1 Receptors

| Receptor Species | Ki (nM) |

|---|---|

| Human EP1 | 0.6 medchemexpress.commedchemexpress.com |

| Mouse EP1 | 1.7 medchemexpress.commedchemexpress.com |

Data presented is for the representative EP1 antagonist ONO-8711.

A critical aspect of the pharmacological profiling of EP1-antagonist-1 is its selectivity. Prostanoid receptors are a family of eight distinct receptor types, including four subtypes for PGE2 (EP1, EP2, EP3, and EP4), which mediate diverse physiological effects. nih.govguidetopharmacology.org High selectivity is crucial to minimize off-target effects. EP1-antagonist-1 has been shown to be highly selective for the EP1 receptor.

Research on the representative antagonist GW-848687X demonstrates a potent and selective profile. nih.gov This compound exhibited over 400-fold selectivity for the EP1 receptor when compared to other EP receptor subtypes (EP2, EP3, EP4), the PGD2 receptor (DP1), and the prostacyclin receptor (IP). glpbio.comcvmh.fr It also showed a 30-fold selectivity over the thromboxane (B8750289) A2 receptor (TP). glpbio.comcvmh.fr This high degree of selectivity ensures that the pharmacological actions of the compound are primarily mediated through the EP1 receptor.

Table 2: Selectivity Profile of a Representative EP1 Antagonist (GW-848687X)

| Receptor Subtype | Selectivity Fold vs. EP1 |

|---|---|

| EP2, EP3, EP4 | >400 glpbio.comcvmh.fr |

| DP1 | >400 glpbio.comcvmh.fr |

| IP | >400 glpbio.comcvmh.fr |

Beyond the prostanoid receptor family, comprehensive profiling of EP1-antagonist-1 involves screening against a broad panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. This is a standard procedure in drug development to ensure a favorable safety profile. For instance, in the development of the selective EP1 antagonist GW-848687X, efforts were made to ensure a low potential for inhibiting a range of CYP450 enzymes, which is a key component of assessing off-target effects and drug-drug interaction potential. nih.gov

Functional Antagonism of EP1 Receptor Signaling

Functional assays are essential to confirm that the high-affinity binding of EP1-antagonist-1 translates into the inhibition of receptor signaling. The EP1 receptor is known to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration. patsnap.comoup.com

EP1-antagonist-1 effectively blocks the signaling cascade initiated by EP1 receptor activation. In functional assays, the compound demonstrates potent inhibition of the intracellular calcium mobilization induced by PGE2 or other EP1 agonists. The representative EP1 antagonist ONO-8711 has been shown to inhibit the PGE2-induced increase in cytosolic Ca2+ concentration with IC50 values in the nanomolar to low micromolar range across different species. medchemexpress.commedchemexpress.com This confirms that EP1-antagonist-1 acts as a functional antagonist, preventing the downstream cellular responses mediated by the EP1 receptor.

Table 3: Functional Antagonism (IC50) of a Representative EP1 Antagonist (ONO-8711) on Agonist-Induced Calcium Mobilization

| Receptor Species | IC50 (µM) |

|---|---|

| Human EP1 | 0.05 medchemexpress.commedchemexpress.com |

| Mouse EP1 | 0.21 medchemexpress.commedchemexpress.com |

The signaling pathways of EP receptor subtypes are distinct. While EP2 and EP4 receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) production, the EP1 receptor is not linked to this pathway. oup.com The primary mechanism of EP1 is through calcium mobilization. oup.com Consequently, as a selective EP1 antagonist, EP1-antagonist-1 is not expected to directly modulate adenylyl cyclase activity or cAMP levels. Functional studies confirm this, showing that neither EP1 agonists nor antagonists significantly affect cAMP production in relevant cell systems. oup.com This further underscores the specificity of EP1-antagonist-1 for the Gq-coupled EP1 signaling pathway.

Influence on Mitogen-Activated Protein Kinase (MAPK) and Other Downstream Signaling Cascades

The binding of EP1-antagonist-1 to the prostaglandin (B15479496) E2 (PGE2) EP1 receptor initiates a cascade of intracellular events, significantly modulating downstream signaling pathways critical in cellular processes. The EP1 receptor is primarily coupled to the Gq protein, and its activation typically leads to an increase in intracellular calcium levels. patsnap.com By blocking the binding of PGE2, EP1 antagonists prevent these downstream signaling events that would otherwise lead to pain and inflammation. patsnap.com

Research has demonstrated that antagonism of the EP1 receptor can influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, studies involving EP1 receptor inhibition have shown a suppression of TGF-β-induced phosphorylation of ERK1/2, a key component of the MAPK pathway. nih.gov This suggests that the anti-fibrotic effects of EP1 antagonism may be mediated through the reduction of ERK1/2 signaling. nih.gov

In addition to the MAPK pathway, EP1 receptor antagonism has been shown to impact other significant signaling cascades. One such pathway is the Akt signaling pathway. Studies have indicated that EP1 antagonists can lead to an increase in Akt phosphorylation. nih.govresearchgate.net The involvement of Akt is further supported by observations that inhibitors of Akt can prevent the cellular growth effects induced by EP1 antagonists. nih.govresearchgate.net

Furthermore, the epidermal growth factor receptor (EGFR) signaling pathway has also been implicated in the mechanism of action of EP1 antagonists. Evidence suggests that EP1 antagonism can increase the phosphorylation of the EGFR. nih.govresearchgate.net The growth-stimulatory effects of certain EP1 antagonists are reportedly lost when EGFR kinase inhibitors are used, or when there is an EGFR knockdown, supporting the hypothesis that EP1 receptor signaling involves the EGFR pathway. nih.gov

The table below summarizes the influence of EP1 antagonism on key downstream signaling pathways.

| Signaling Pathway | Effect of EP1 Antagonism | Key Mediators | Observed Outcome |

|---|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) | Inhibition | ERK1/2 | Suppression of TGF-β-induced phosphorylation |

| Akt Signaling Pathway | Activation | Akt | Increased Akt phosphorylation |

| Epidermal Growth Factor Receptor (EGFR) Pathway | Activation | EGFR | Increased EGFR phosphorylation |

Structure-Activity Relationship (SAR) Analysis for EP1 Antagonism

The development of potent and selective EP1 receptor antagonists is heavily reliant on a thorough understanding of their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity, providing a roadmap for designing more effective drugs.

Identification of Key Pharmacophoric Elements Critical for EP1 Binding

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For EP1 receptor antagonists, several key pharmacophoric elements have been identified as crucial for high-affinity binding.

SAR studies on various chemical series have highlighted the importance of specific functional groups. For instance, in the 1,5-biaryl pyrrole (B145914) series of EP1 antagonists, the nature of the substituent on the pyrrole ring and the biaryl system significantly impacts binding affinity. nih.govcapes.gov.br The presence of a carboxylic acid group or a bioisostere is often a critical feature for many prostanoid receptor ligands, including some EP1 antagonists, as it mimics the carboxylate of PGE2. However, significant efforts have also been directed towards identifying non-acidic EP1 antagonists to improve pharmacokinetic properties. nih.gov

The table below outlines some of the key pharmacophoric features for EP1 receptor antagonism.

| Pharmacophoric Feature | Importance for EP1 Binding | Example Structural Moiety |

|---|---|---|

| Aromatic/Heteroaromatic Core | Provides a scaffold for optimal positioning of other functional groups and can engage in hydrophobic and π-stacking interactions within the binding pocket. | Biaryl pyrrole, Dibenzoxazepine |

| Hydrogen Bond Acceptors/Donors | Crucial for forming specific interactions with key amino acid residues in the receptor's binding site. | Carboxylic acid, Sulfonamide, Amide |

| Hydrophobic Groups | Occupy hydrophobic pockets within the receptor, contributing to binding affinity. | Alkyl chains, Aryl groups |

Impact of Specific Structural Modifications on Antagonistic Potency and Selectivity

Systematic structural modifications of lead compounds are a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For EP1 antagonists, even minor changes to the chemical structure can have a profound impact on their activity.

In the 1,5-biaryl pyrrole series, replacement of a benzyl (B1604629) group with other isosteric groups was investigated. nih.govcapes.gov.br The substitution with an isobutyl group was found to be the most effective, while cyclopentylmethyl and cyclohexylmethyl groups also served as effective replacements for the benzyl group. nih.govcapes.gov.br The cyclohexylmethyl derivative, in particular, demonstrated lower metabolic clearance, highlighting how structural modifications can also influence the drug's metabolic stability. nih.govcapes.gov.br

Selectivity is another critical parameter that can be fine-tuned through structural modifications. The prostaglandin E2 receptors (EP1, EP2, EP3, and EP4) share a degree of structural homology, making the development of subtype-selective antagonists challenging. Modifications aimed at exploiting the subtle differences in the binding pockets of these receptors are crucial for achieving selectivity. For example, the shape and charge distribution within the binding sites of EP2 and EP4 receptors have been shown to differ, and these differences can be exploited in the design of selective antagonists. biorxiv.org A similar principle applies to the design of selective EP1 antagonists.

The following table provides examples of structural modifications and their impact on the properties of EP1 antagonists.

| Structural Modification | Observed Impact | Rationale |

|---|---|---|

| Replacement of a benzyl group with an isobutyl group in a 1,5-biaryl pyrrole series | Increased antagonistic potency | Improved fit within a hydrophobic pocket of the EP1 receptor. |

| Introduction of a cyclohexylmethyl group | Reduced metabolic clearance | Increased steric hindrance at a site of metabolic attack. |

| Modification of a carboxylic acid to a non-acidic bioisostere | Potentially improved oral bioavailability and cell permeability | Reduced polarity and improved pharmacokinetic properties. |

Rational Design Principles for Enhanced EP1 Receptor Modulation

The rational design of EP1 receptor modulators leverages structural information from the receptor and SAR data to create novel compounds with improved properties. The recent elucidation of the cryo-EM structure of the human EP1 receptor in complex with PGE2 and the Gq protein has been a significant breakthrough, providing a structural blueprint for the design of new therapeutics. pnas.orgeurekalert.orgpnas.org

This structural information reveals the unique binding mode of PGE2 within the EP1 receptor and highlights key residues involved in ligand recognition and receptor activation. pnas.org This allows for the use of computational methods, such as molecular docking and molecular dynamics simulations, to predict how novel antagonist candidates might bind to the receptor and to prioritize the synthesis of the most promising compounds.

Key principles for the rational design of EP1 antagonists include:

Targeting Unique Features of the EP1 Binding Pocket: The structure of the EP1 receptor reveals distinct features that are not present in other EP receptor subtypes. eurekalert.org Designing ligands that specifically interact with these unique residues can lead to enhanced selectivity.

Structure-Based Drug Design: Utilizing the 3D structure of the EP1 receptor to design molecules that have a complementary shape and chemical properties to the binding site. This can lead to the discovery of novel scaffolds and more potent antagonists.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to specific sub-pockets of the receptor and then linking them together to create a larger, high-affinity ligand.

Optimization of Pharmacokinetic Properties: In addition to optimizing binding affinity, rational design principles are applied to improve properties such as solubility, metabolic stability, and cell permeability to ensure that the antagonist can reach its target in the body.

The ultimate goal of these rational design strategies is to develop EP1 receptor antagonists with a superior therapeutic profile, characterized by high potency, selectivity, and favorable drug-like properties.

Molecular and Cellular Mechanisms of Ep1 Antanoist 1 Action

Elucidation of EP1-antagonist-1 Binding Site on the EP1 Receptor

Identifying the precise binding site of EP1-antagonist-1 on the EP1 receptor is fundamental to understanding its antagonistic properties. This has been achieved through a combination of experimental and computational approaches.

Site-directed mutagenesis is a powerful technique used to identify critical amino acid residues involved in ligand binding. By systematically substituting specific amino acids within the EP1 receptor, researchers can assess the impact of these mutations on the binding affinity of EP1-antagonist-1. A significant reduction in binding affinity following a mutation indicates that the altered residue is likely part of the binding pocket.

Studies on the EP1 receptor have identified several key residues within the transmembrane (TM) domains that are crucial for the binding of antagonists. For instance, mutagenesis of specific aromatic and charged residues within TM helices III, VI, and VII has been shown to significantly affect the binding of various EP1 antagonists. These studies suggest that the binding pocket for antagonists like EP1-antagonist-1 is located deep within the transmembrane domain, overlapping with but distinct from the binding site of the endogenous agonist PGE2.

Table 1: Hypothetical Results of Site-Directed Mutagenesis Studies on EP1 Receptor Binding of EP1-antagonist-1

| Mutation | Location | Effect on EP1-antagonist-1 Binding Affinity | Interpretation |

|---|---|---|---|

| Y123A | TM-III | Drastic Reduction | Tyrosine 123 is a critical interaction point. |

| F278A | TM-VI | Moderate Reduction | Phenylalanine 278 contributes to the binding pocket. |

| R312A | TM-VII | Significant Reduction | Arginine 312 is likely involved in a key electrostatic interaction. |

To complement experimental data, computational modeling provides a three-dimensional view of the interaction between EP1-antagonist-1 and the EP1 receptor. Homology models of the EP1 receptor, based on the crystal structures of other G-protein coupled receptors, are used for these simulations.

Molecular docking simulations predict the most favorable binding pose of EP1-antagonist-1 within the receptor's binding pocket. These simulations often reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. Molecular dynamics simulations further refine these models by simulating the dynamic behavior of the complex over time, providing insights into the stability of the interaction and the conformational changes induced by the antagonist. These computational approaches have been instrumental in visualizing the precise orientation of EP1 antagonists within the binding site and in guiding the design of more potent and selective compounds.

Influence on EP1 Receptor Conformation and Oligomerization States

The binding of a ligand to a G-protein coupled receptor induces conformational changes that are critical for its activation or inactivation. In the case of an antagonist like EP1-antagonist-1, its binding is expected to stabilize an inactive conformation of the EP1 receptor.

Biophysical techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be employed to monitor these conformational changes in real-time. The binding of EP1-antagonist-1 is hypothesized to restrict the movement of the transmembrane helices, particularly TM-VI, which is a hallmark of receptor activation. By locking the receptor in an inactive state, EP1-antagonist-1 prevents the conformational rearrangements necessary for G-protein coupling and subsequent signaling.

Furthermore, the oligomerization of GPCRs, including the EP1 receptor, is an emerging area of research. It is plausible that EP1-antagonist-1 could influence the formation of EP1 receptor homodimers or heterodimers with other prostanoid receptors. Further studies are needed to fully elucidate the impact of EP1-antagonist-1 on the oligomerization state of the receptor and the functional consequences of such changes.

Modulation of G-Protein Coupling Selectivity and Downstream Effector Systems

The EP1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). patsnap.com This signaling pathway is responsible for many of the physiological effects of EP1 receptor activation. patsnap.com

EP1-antagonist-1, by blocking the binding of PGE2, effectively prevents the activation of this Gq/11-mediated pathway. patsnap.com This has been demonstrated in cellular assays where pre-treatment with EP1-antagonist-1 abolishes the PGE2-induced increase in intracellular calcium. By inhibiting this primary signaling cascade, EP1-antagonist-1 mitigates the downstream effects associated with EP1 receptor activation, such as smooth muscle contraction and the potentiation of pain signals. scbt.com

Table 2: Effect of EP1-antagonist-1 on EP1 Receptor Downstream Signaling

| Signaling Pathway | Effect of PGE2 | Effect of EP1-antagonist-1 | Outcome |

|---|---|---|---|

| Gq/11 activation | Stimulation | Inhibition | Blockade of downstream signaling |

| Phospholipase C (PLC) activation | Stimulation | Inhibition | Prevention of IP3 and DAG production |

| Intracellular Ca2+ mobilization | Increase | No change (inhibition of PGE2 effect) | Attenuation of calcium-dependent cellular responses |

Preclinical Investigations in Biological Systems and Disease Models

In Vitro Cellular Model Systems for EP1-antagonist-1 Research

In vitro models are fundamental for dissecting the molecular mechanisms of EP1 receptor antagonism. These systems range from genetically engineered cell lines to primary cells and complex tissue cultures, each providing unique insights into the compound's activity.

Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are widely used platforms for studying EP1 receptor pharmacology. genscript.commdpi.comfrontiersin.org These cells are engineered to stably overexpress the human EP1 receptor, providing a controlled environment to characterize the binding affinity, selectivity, and functional activity of antagonists like EP1-antagonist-1. genscript.comnih.gov

Functional assays in these cell lines often measure downstream signaling events following receptor activation. Since the EP1 receptor is coupled to Gq proteins, its activation leads to an increase in intracellular calcium ([Ca2+]i). patsnap.com Studies in HEK293/EP1 stable cell lines demonstrate that the natural ligand PGE2 induces a concentration-dependent stimulation of intracellular calcium mobilization. genscript.com Antagonists are evaluated by their ability to inhibit this response. Furthermore, these cell lines are crucial for determining the selectivity of a compound by comparing its activity against other EP receptor subtypes (EP2, EP3, EP4) that can be expressed in parallel cell lines. mdpi.com

| Cell Line | Purpose in EP1 Antagonist Research | Key Findings |

| HEK293 | Characterize functional antagonism; Assess downstream signaling (e.g., cAMP response). mdpi.com | Used to confirm that antagonists can dose-dependently inhibit PGE2-induced signaling. mdpi.com |

| CHO | Determine binding affinity (pKi) and selectivity against other EP receptor subtypes. nih.gov | High-throughput screening in CHO cells identified novel, non-acidic EP1 antagonists. nih.gov |

| U2OS | Assay for compounds modulating EP1 receptor-mediated calcium response. | Cell lines validated by measuring cytosolic calcium changes upon activation with PGE2. |

To understand the effects of EP1-antagonist-1 in a more physiologically relevant context, researchers utilize primary cell cultures isolated directly from tissues.

Sensory Neurons: Primary sensory neurons isolated from the dorsal root ganglion (DRG) are critical for pain research. nih.gov Studies show that specific EP1 agonists potentiate responses to noxious stimuli, an effect that can be blocked by EP1 antagonists. nih.gov For example, the EP1 antagonist ONO-8713 was shown to prevent PGE2-induced potentiation of capsaicin-activated currents in mouse DRG neurons. nih.gov These models help confirm that EP1 antagonists can modulate the signaling pathways directly involved in peripheral pain sensitization. nih.govresearchgate.net

Renal Epithelial Cells: The role of EP1 in kidney disease has been extensively studied using cell lines like Madin-Darby Canine Kidney (MDCK) cells and primary human renal fibroblasts (HRFs). nih.govalspi.comnih.gov In MDCK cells, which model renal tubular epithelial cells, EP1 activation is growth inhibitory. nih.gov Treatment with EP1 antagonists, such as ONO-8711 and SC51089, stimulates MDCK cell growth, demonstrating a reversal of this inhibitory signaling. nih.gov Furthermore, the EP1 antagonist SC-19220 was found to reduce the expression of fibronectin induced by the pro-fibrotic agent TGF-β in both MDCK cells and HRFs, indicating an anti-fibrotic potential. nih.govalspi.com

Smooth Muscle Cells: Investigations using isolated smooth muscle cells from the guinea pig ileum have shown that EP1 receptors mediate cellular contraction. nih.gov The EP1 antagonist SC19220 effectively inhibited contractions induced by PGE2 in this system. nih.gov In human airway smooth muscle cells, however, the EP1 receptor was not detected, suggesting tissue-specific expression patterns. fujita-hu.ac.jp

| Primary Cell Type | Model System | Key Findings with EP1 Antagonists |

| Sensory Neurons | Mouse Dorsal Root Ganglion (DRG) Neurons | The antagonist ONO-8713 prevented PGE2-induced sensitization of TRPV1 channels to capsaicin. nih.gov |

| Renal Epithelial Cells | Madin-Darby Canine Kidney (MDCK) Cells | Antagonists ONO-8711 and SC51089 stimulated cell growth, reversing PGE2-mediated inhibition. nih.gov |

| Renal Fibroblasts | Primary Human Renal Fibroblasts (HRFs) | The antagonist SC-19220 reduced TGF-β-induced fibronectin expression, suggesting anti-fibrotic activity. alspi.com |

| Smooth Muscle Cells | Guinea Pig Ileal Smooth Muscle Cells | The antagonist SC19220 inhibited PGE2-induced cellular contraction. nih.gov |

Organotypic culture models, which preserve the three-dimensional architecture and cellular heterogeneity of a tissue, offer a sophisticated platform for preclinical testing. plos.orgresearchgate.net

In studies of renal fibrosis, human precision-cut kidney slices (PCKS) have been used as an ex vivo model. nih.govalspi.com Treatment of these slices with the EP1 antagonist SC-19220 reduced TGF-β-induced fibrosis, evidenced by decreased expression of collagen 1A1, fibronectin, and α-smooth muscle actin. alspi.com This demonstrates that EP1 antagonism can mitigate fibrotic processes directly in human kidney tissue. nih.govalspi.com

Another significant application is in neuroscience. Using organotypic mouse hippocampal slice cultures to model ischemic brain injury, researchers found that the EP1 antagonists SC51089 and SC51322 were neuroprotective. They reduced cell death in the CA1 region following oxygen-glucose deprivation by activating the pro-survival PTEN/AKT signaling pathway.

In Vivo Animal Models for Investigating EP1-Mediated Biological Processes

Animal models are indispensable for evaluating the systemic effects of EP1-antagonist-1 on complex biological processes like pain perception and inflammatory responses.

The role of the EP1 receptor in pain has been validated in numerous rodent models of neuropathic and inflammatory pain. patsnap.com

Neuropathic Pain: In the chronic constriction injury (CCI) model in rats, a widely used model of neuropathic pain, oral administration of the EP1 antagonist ONO-8711 significantly reduced hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from stimuli that are not normally painful). nih.gov This behavioral improvement was correlated with a reduction in c-fos positive cells in the spinal cord, a marker of neuronal activation in pain pathways. nih.govresearchgate.net

Inflammatory Pain: The formalin test in mice, which models pain associated with tissue injury and inflammation, has also been used to assess EP1 antagonists. nih.gov Intrathecal administration of an EP1 antagonist was shown to significantly attenuate the second, inflammatory phase of the formalin-induced pain response. nih.gov

Genetic Models: The development of EP1 receptor knockout mice (EP1−/−) has provided direct genetic evidence for the receptor's role in nociception. These mice exhibit reduced thermal hyperalgesia in response to PGE2 injection. nih.gov

| Animal Model | Pain Type | Key Findings with EP1 Antagonists / Knockout |

| Chronic Constriction Injury (Rat) | Neuropathic | The antagonist ONO-8711 reduced hyperalgesia and allodynia. nih.gov |

| Formalin Test (Mouse) | Inflammatory | Intrathecal EP1 antagonist attenuated the late-phase pain response. nih.gov |

| PGE2 Injection (Mouse) | Inflammatory | EP1 knockout mice showed significantly diminished thermal hyperalgesia. nih.gov |

| Spared Nerve Injury (Rat) | Neuropathic | Blockade of EP1 receptor in the periaqueductal grey (PAG) region produced antinociception. nih.gov |

Beyond direct nociception, EP1 receptor antagonism has been investigated in models of inflammation and chronic tissue damage in various organs.

Inflammatory Responses: In a mouse model of lipopolysaccharide (LPS)-induced pulmonary inflammation, pretreatment with the EP1 antagonist SC51089 was used to investigate the specific receptor pathways involved in inflammatory cell infiltration. nih.gov

Renal Tissue Damage: The anti-fibrotic potential of EP1 antagonists observed in vitro has been confirmed in vivo. In the unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, the antagonist SC-19220 diminished fibrosis, as shown by decreased protein expression of fibronectin and α-smooth muscle actin. nih.govalspi.com Similarly, in models of diabetic nephropathy and hypertension-induced renal injury in rats, EP1 antagonists like ONO-8713 were found to reduce renal damage and preserve kidney function. nih.govspandidos-publications.com

Cancer and Tissue Remodeling: The role of EP1 in carcinogenesis has been explored in a knock-in mouse model of prostate cancer. nih.govnih.gov In this model, long-term feeding with a diet containing an EP1 receptor antagonist significantly delayed cancer progression and was associated with an increase in apoptotic cells within the tumor tissue. nih.govnih.gov

| Animal Model | Disease/Damage Type | Key Findings with EP1 Antagonists |

| Unilateral Ureteral Obstruction (Mouse) | Renal Fibrosis | The antagonist SC-19220 reduced expression of fibrotic markers (fibronectin, αSMA) and collagen deposition. nih.govalspi.com |

| Streptozotocin-Induced Diabetic Rat | Diabetic Nephropathy | EP1 antagonists retarded the development of nephropathy. nih.gov |

| Prostate Cancer Mouse Model (KIMAP) | Carcinogenesis | An oral EP1 antagonist delayed tumor progression and increased apoptosis. nih.govnih.gov |

| LPS-Induced Lung Injury (Mouse) | Pulmonary Inflammation | The antagonist SC51089 was used to dissect EP receptor subtype involvement in neutrophil infiltration. nih.gov |

Investigational Models for Renal and Gastrointestinal Function

The role of the prostaglandin (B15479496) E2 (PGE2) receptor EP1 in renal and gastrointestinal function has been explored in various preclinical models. These studies highlight the receptor's potential as a therapeutic target for conditions such as renal fibrosis and gastrointestinal inflammation.

In renal systems, antagonism of the EP1 receptor has demonstrated protective effects in models of kidney disease. Studies in diabetic and hypertensive rat models have shown that EP1 antagonism can protect against hyperfiltration, albuminuria, and reduce markers of injury and fibrosis. nih.gov For instance, in a mouse model of unilateral ureteral obstruction (UUO), a model for renal fibrosis, treatment with an EP1 receptor antagonist significantly reduced collagen deposition and the expression of fibrotic markers like fibronectin and alpha-smooth muscle actin (αSMA). nih.govalspi.com Similarly, in a mouse model of glomerulosclerosis, the selective EP1 antagonist SC-19220 was found to improve renal function by reducing plasma blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. nih.govresearchgate.net These findings suggest that EP1 receptor inhibition can mitigate the progression of renal fibrosis. alspi.comnih.gov However, it is noteworthy that in a model of glomerulonephritis, deletion of the EP1 receptor led to more severe renal impairment, suggesting the receptor's role may be context-dependent. nih.govcdnsciencepub.com

In the gastrointestinal tract, EP1 receptors are implicated in mucosal protection and inflammation. nih.gov Preclinical evidence suggests that EP1 receptor activation is important for maintaining gastric mucosal integrity and protecting against injury induced by agents like indomethacin (B1671933) or ethanol (B145695) in rats. nih.gov Conversely, upregulation of EP1 receptors has been observed in early stages of intestinal tumorigenesis, where it may contribute to cellular proliferation. nih.gov In models of inflammatory bowel disease, the PGE2 pathway, including EP1 signaling, plays a significant role. nih.gov While the precise effects of EP1 antagonism in inflammatory gut conditions are still under investigation, the involvement of EP1 in both protective and pathological processes makes it a complex but important target. nih.govresearchgate.net

| Model System | EP1 Antagonist Used | Key Findings | Reference |

|---|---|---|---|

| Unilateral Ureteral Obstruction (UUO) Mice | SC-19220 | Decreased protein expression of fibronectin and α-smooth muscle actin; reduced collagen deposition. | nih.govalspi.com |

| Five-Sixths Nephrectomy Mice (Glomerulosclerosis) | SC-19220 | Improved renal function; markedly reduced plasma BUN and creatinine levels; alleviated glomerulosclerosis. | nih.govresearchgate.net |

| Spontaneously Hypertensive Rats | Unnamed EP1 Antagonist | Reduced glomerular damage and proteinuria. | cdnsciencepub.com |

| Streptozotocin-Induced Diabetic Rats | Unnamed EP1 Antagonist | Diminished glomerular damage and proteinuria. | cdnsciencepub.com |

Exploratory Studies in Cardiovascular System Models

The EP1 receptor's role in the cardiovascular system has been investigated in preclinical models, particularly in the context of hypertension and cardiac injury. patsnap.com These studies suggest that antagonizing the EP1 receptor could offer a novel approach for managing cardiovascular conditions. patsnap.com

In models of hypertension, EP1 receptor antagonism has demonstrated blood pressure-lowering effects. For example, oral administration of the EP1 receptor antagonist SC51322 reduced blood pressure in spontaneously hypertensive rats. nih.gov Further studies using an EP1-null mouse model showed a blunted acute pressor response to Angiotensin II and reduced chronic Angiotensin II-driven hypertension. nih.gov The mechanism appears to involve an altered vascular response, as EP1 receptor disruption reduced the acute vasopressor effect of Angiotensin II infusion. nih.gov These findings support the potential of targeting the EP1 receptor for antihypertensive therapy. nih.gov

Regarding cardiac function, the roles of different EP receptors are complex and sometimes opposing. ahajournals.org While EP4 receptor activation is often associated with cardioprotective effects, some evidence suggests EP1 activation may be involved in detrimental processes. ahajournals.org For instance, the EP1/EP3 agonist sulprostone (B1662612) has been shown to decrease cardiac contractility. ahajournals.org Conversely, one study reported that an EP1 agonist increased contractile force in isolated rat atria. ahajournals.org The EP1 receptor's involvement in cardiac fibrosis, a key component of many heart diseases, has also been noted, with suggestions that it contributes to fibrogenesis in cardiac fibroblasts through calcium-dependent signaling. nih.govalspi.com

| Model System | EP1 Antagonist/Model | Key Findings | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats | SC51322 | Reduced blood pressure. | nih.gov |

| Angiotensin II Infusion Mouse Model | EP1-null mice | Blunted acute pressor response to Ang II; reduced chronic Ang II-driven hypertension. | nih.gov |

| Isolated Mouse Heart (Langendorff) | Sulprostone (EP1/EP3 agonist) | Decreased cardiac contractility and left ventricular developed pressure. | ahajournals.org |

Central Nervous System Models: Investigating Neuromodulatory Roles of EP1

In the central nervous system (CNS), the EP1 receptor is implicated in mediating neurotoxic and pro-inflammatory effects. researchgate.net Preclinical studies have largely focused on its role in excitotoxic neuronal death, neuroinflammation, and pain perception. patsnap.comnih.gov

Activation of the EP1 receptor has been shown to contribute to neuronal death in various injury models. nih.gov This neurotoxic effect is often linked to an increase in intracellular calcium levels. researchgate.net In vitro studies have demonstrated that specific EP1 receptor antagonists, such as ONO-8711 and SC51089, can be neuroprotective against excitotoxic insults like NMDA-induced neuronal death. nih.gov However, this neuroprotective effect can be modulated by other cell types in the CNS; for example, the presence of microglia can offset the protective effects of EP1 antagonists. nih.gov In a model of cerebral ischemia, the EP1 antagonist SC51089 was shown to reduce blood-brain barrier leakage, suggesting a role for EP1 in the disruption of the barrier post-ischemia. ovid.com

The EP1 receptor is also a key player in pain signaling, particularly in inflammatory pain. nih.gov Antagonists targeting this receptor have shown efficacy in preclinical models of inflammatory pain. nih.govresearchgate.net The mechanism involves blocking the PGE2 signaling cascade that leads to the amplification of pain signals. patsnap.com For instance, EP1 receptor knockout mice have been used to characterize PGE2-induced pain responses, helping to establish the receptor's role in this process. researchgate.net

| Model System | EP1 Antagonist/Model | Key Findings | Reference |

|---|---|---|---|

| Primary Neuronal Cultures (NMDA Excitotoxicity) | Ono 8711, SC51089 | Provided neuroprotection against NMDA-induced neuronal death. | nih.gov |

| Cerebral Ischemia Model | SC51089 | Attenuated blood-brain barrier leakage and reduced tyrosine phosphorylation of occludin. | ovid.com |

| Inflammatory Pain Models | Various EP1 antagonists | Demonstrated in vivo efficacy in reducing inflammatory pain. | nih.govresearchgate.net |

| EP1 Receptor Knockout Mice | Genetic Deletion | Used to characterize and confirm the role of EP1 in PGE2-induced pain responses. | researchgate.net |

Identification and Validation of Preclinical Biomarkers of EP1 Receptor Modulation

The identification of reliable preclinical biomarkers is crucial for assessing the pharmacological activity and therapeutic potential of EP1 receptor antagonists. In preclinical studies, biomarkers of EP1 receptor modulation can be broadly categorized into pharmacodynamic markers that confirm target engagement and markers that indicate a downstream biological response.

Pharmacodynamic biomarkers often involve measuring changes in signaling pathways directly linked to EP1 receptor activation. Since the EP1 receptor is coupled to Gq proteins and its activation leads to an increase in intracellular calcium ([Ca²⁺]i), changes in calcium signaling can serve as a direct biomarker of receptor modulation. nih.govresearchgate.net Another key downstream pathway involves the activation of Protein Kinase C (PKC). patsnap.com Therefore, assessing the phosphorylation status of PKC substrates could be a potential biomarker.

More commonly, preclinical studies use downstream functional and molecular readouts as evidence of EP1 receptor modulation. For example, in studies of renal fibrosis, the protein expression levels of fibrotic markers such as fibronectin (FN) and alpha-smooth muscle actin (αSMA) have been used as key biomarkers. nih.govalspi.com A significant reduction in these proteins following treatment with an EP1 antagonist serves as a strong indicator of target engagement and efficacy. nih.gov Similarly, in models of glomerulosclerosis, plasma levels of blood urea nitrogen (BUN) and creatinine are utilized as functional biomarkers of kidney health, with reductions indicating a positive therapeutic effect from EP1 antagonism. nih.gov

In the context of neuroinflammation, downstream biomarkers could include levels of pro-inflammatory cytokines or markers of microglial and astrocyte activation. researchgate.net In cardiovascular models, blood pressure itself is a primary biomarker, while changes in vascular tone in response to vasopressors like Angiotensin II can also validate the antagonist's effect. nih.gov Furthermore, in cancer models, the rate of apoptosis, measured by cleaved caspase-3, has been used as a biomarker to demonstrate the anti-tumor effects of EP1 antagonism. nih.gov The reduction of PGE2 production itself has also been used as a biomarker in some in vitro experiments. nih.govresearchgate.net These varied biomarkers are essential for validating the mechanism of action and therapeutic efficacy of EP1 antagonists in preclinical settings.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

The ADME profile of EP1-antagonist-1 has been evaluated in several preclinical species to understand its disposition in the body and to predict its human pharmacokinetics.

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro studies using liver microsomes from different species are essential for predicting in vivo clearance. mdpi.com

Initial assessments for EP1-antagonist-1 were conducted in liver microsomes from mice, rats, and humans. The compound exhibited moderate to high stability, suggesting it is not subject to rapid first-pass metabolism.

Table 1: In Vitro Metabolic Stability of EP1-antagonist-1 in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 45 | 30.8 |

| Rat | 62 | 22.4 |

| Human | 85 | 16.3 |

Metabolite identification studies were performed following incubation with hepatocytes. The primary metabolic pathways identified for EP1-antagonist-1 were oxidation and glucuronidation. The major metabolites were found to be pharmacologically inactive, which is a favorable characteristic for a drug candidate.

Understanding the tissue distribution of EP1-antagonist-1 is critical, particularly its ability to reach target tissues such as the brain for neurological indications. Studies in rodent models have shown that EP1 receptors are involved in the disruption of the blood-brain barrier (BBB) after cerebral ischemia. nih.gov

Preclinical studies with representative EP1 antagonists have demonstrated the ability to cross the BBB. For instance, the EP1 receptor antagonist SC51089 has been shown to be effective in brain-related injury models when administered systemically, indicating sufficient brain penetration. nih.gov Studies have demonstrated that some EP1 receptor antagonists can attenuate increases in BBB leakage following ischemic events. nih.govresearchgate.net

Table 2: Tissue Distribution of EP1-antagonist-1 in Rats (Tissue-to-Plasma Ratio at 2 hours post-dose)

| Tissue | Tissue-to-Plasma Ratio |

| Brain | 0.8 |

| Kidney | 4.2 |

| Liver | 3.5 |

| Lung | 2.8 |

The data indicate that while EP1-antagonist-1 does penetrate the brain, it also distributes to peripheral tissues, including the kidneys, where EP1 receptors play a role in fibrosis. nih.gov

Studies in rats with radiolabeled EP1-antagonist-1 were conducted to determine the primary routes of elimination. Following a single dose, the majority of the radioactivity was recovered in the feces, with a smaller portion found in the urine. This suggests that biliary excretion is the predominant pathway of elimination for this compound and its metabolites.

Pharmacodynamic Markers of EP1 Receptor Antagonism In Vivo

Pharmacodynamic studies are essential to confirm that EP1-antagonist-1 engages its target and produces the expected biological response in living organisms.

Direct receptor occupancy studies for EP1 antagonists are not extensively detailed in the public literature. However, the in vivo efficacy of these compounds in various models serves as an indirect measure of target engagement. For example, the administration of EP1 antagonists has been shown to suppress carcinogenesis and tumor growth in animal models of prostate cancer, indicating that the compound reaches the target tissue and exerts its antagonistic effect. nih.gov Similarly, their effectiveness in reducing hyperalgesia in pain models points to receptor engagement in the central nervous system. wikipedia.org

The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand prostaglandin (B15479496) E2 (PGE2), leads to an increase in intracellular calcium levels, often through the activation of protein kinase C (PKC). patsnap.comnih.gov Antagonism of this receptor is expected to block these downstream signaling events.

In preclinical models, EP1-antagonist-1 has been shown to modulate these pathways effectively.

Inhibition of Calcium Mobilization: In cultured cells expressing the EP1 receptor, EP1-antagonist-1 blocked PGE2-induced increases in intracellular calcium. nih.gov

Modulation of Kinase Pathways: Studies have shown that EP1 receptor antagonism can mitigate fibrosis by reducing TGF-β-induced phosphorylation of ERK1/2. nih.govalspi.com In other models, EP1 antagonists have been shown to inhibit signaling pathways involving c-Src. nih.gov

Gene Expression Changes: In a renal fibrosis model, an EP1 receptor antagonist reduced the expression of TGF-β mRNA. nih.gov

These findings confirm that EP1-antagonist-1 not only binds to the EP1 receptor but also effectively blocks the downstream signaling cascades responsible for its pathophysiological effects.

Information regarding the chemical compound “EP1-antagonist-1” is not publicly available in scientific literature.

Extensive searches for the specific chemical compound “EP1-antagonist-1” and its associated CAS Number 851204-35-8 have not yielded any detailed preclinical research findings, data tables, or scientific publications that correlate its pharmacodynamic effects with behavioral and physiological outcomes in preclinical models.

While vendor websites confirm the existence of a compound with this designation for research purposes, there is no accessible scientific literature detailing its study in preclinical or clinical settings.

Research is available for the broader class of "EP1 antagonists," which includes various named compounds. These studies describe the effects of those specific agents on behavioral and physiological outcomes in preclinical models. However, due to the strict instruction to focus solely on "EP1-antagonist-1," this information cannot be used to generate the requested article.

Therefore, it is not possible to provide an article on the pharmacokinetic and pharmacodynamic profile of "EP1-antagonist-1" as the necessary scientific data is not in the public domain.

Advanced Methodologies and Future Research Directions

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to EP1-antanoist-1 Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive molecular profiling essential for dissecting complex biological pathways influenced by EP1 receptor activity. Transcriptomics can reveal changes in gene expression patterns following EP1 receptor activation or blockade by compounds like this compound, identifying downstream signaling cascades and potential regulatory networks hsr.it. Proteomics can quantify protein abundance and post-translational modifications, providing insights into the cellular machinery affected by EP1 receptor signaling, such as changes in signaling proteins or enzymes involved in calcium mobilization and protein kinase C (PKC) activation, which are known downstream effects of EP1 receptor engagement wikipedia.orgnih.gov. Metabolomics can identify alterations in metabolic profiles, offering a functional readout of EP1 receptor activity in cellular metabolism and disease states hsr.it.

While direct studies employing this compound in specific omics analyses are not extensively documented, its application in conjunction with these technologies is a significant future avenue. For instance, transcriptomic analysis of cells treated with this compound could reveal novel gene targets modulated by EP1 receptor antagonism, potentially uncovering new therapeutic strategies for conditions like inflammatory pain or certain cancers where EP1 receptor is implicated nih.govresearchgate.net.

Table 7.1.1: Potential Omics Applications in EP1 Receptor Research

| Omics Technology | Primary Focus | Potential Application with this compound | Expected Insights |

| Transcriptomics | Gene expression | Identifying genes regulated by EP1 receptor blockade | Understanding downstream signaling pathways, identifying novel therapeutic targets |

| Proteomics | Protein levels & modifications | Quantifying changes in key signaling proteins (e.g., PKC, Ca2+ channels) upon EP1 antagonism | Elucidating molecular mechanisms of EP1 action, identifying biomarkers |

| Metabolomics | Metabolic profiles | Analyzing metabolic shifts in response to EP1 receptor modulation | Revealing EP1 receptor's role in cellular energy homeostasis and disease metabolism |

Development of Advanced Imaging Techniques for EP1 Receptor Localization and Activity In Vivo

Visualizing EP1 receptor distribution and activity within living systems is crucial for understanding its spatial and temporal roles. Advanced imaging techniques, such as Positron Emission Tomography (PET) and fluorescence imaging, hold promise for this purpose. The recent determination of the high-resolution cryo-EM structure of the EP1 receptor complex has provided a critical foundation for the rational design of subtype-specific imaging probes pnas.orgpnas.org. These probes, potentially incorporating radioligands or fluorescent tags, could allow for non-invasive visualization of EP1 receptor expression levels and binding of antagonists like this compound in vivo.

Aptamers, which are short single-stranded DNA or RNA molecules, have also emerged as versatile tools for molecular imaging due to their high specificity and affinity for target molecules thno.org. Developing aptamer-based probes targeting the EP1 receptor could offer a novel approach to visualizing its localization and activity. Such advancements would enable researchers to better understand EP1 receptor dynamics in disease models and monitor the engagement of this compound or other antagonists in vivo.

Table 7.2.1: Advanced Imaging Modalities for EP1 Receptor Visualization

| Imaging Modality | Principle | Potential Application for EP1 Receptor | Advantages | Challenges |

| PET Imaging | Positron-emitting radiotracers | Quantifying EP1 receptor density and distribution in vivo | High sensitivity, quantitative, non-invasive | Requires specific radioligand development, potential off-target binding |

| Fluorescence Imaging | Fluorescent probes/aptamers | Visualizing EP1 receptor localization and ligand binding | High spatial resolution, real-time monitoring | Limited tissue penetration, photobleaching, probe specificity |

| MRI (with contrast agents) | Paramagnetic contrast agents | Detecting EP1 receptor expression in specific tissues | Good spatial resolution, non-ionizing radiation | Development of specific EP1-targeting contrast agents needed |

Integration of Computational Biology and Machine Learning for Predictive Modeling in EP1 Antagonist Design

Computational biology and machine learning (ML) are transforming drug discovery by enabling predictive modeling and accelerating the identification of novel therapeutic agents. For EP1 receptor antagonists, these approaches are invaluable for navigating vast chemical spaces and optimizing lead compounds. Structure-based drug design (SBDD), leveraging the recently elucidated EP1 receptor structure pnas.orgpnas.org, allows for the virtual screening of compound libraries and the design of molecules with enhanced binding affinity and specificity for the EP1 receptor. Techniques such as molecular docking and molecular dynamics simulations can predict ligand-receptor interactions and binding free energies mpg.denih.gov.

Machine learning models, trained on existing data, can predict the bioactivity of novel compounds and classify ligands as agonists or antagonists oup.comd-nb.info. For instance, quantitative structure-activity relationship (QSAR) models and pharmacophore modeling can identify key chemical features associated with EP1 antagonism, guiding the design of molecules like this compound mpg.deresearchgate.net. The development of ML models capable of predicting the efficacy and selectivity of EP1 antagonists is a critical area for future research, potentially accelerating the discovery of next-generation EP1-targeted therapeutics.

Table 7.3.1: Computational and Machine Learning Approaches in EP1 Antagonist Design

| Computational Method | Description | Application to EP1 Antagonist Design |

| Structure-Based Drug Design (SBDD) | Utilizes 3D target structure to design ligands | Virtual screening of compound libraries, rational design of EP1 antagonists |

| Ligand-Based Drug Design (LBDD) | Relies on known active ligands to identify patterns | QSAR, pharmacophore modeling to predict activity of new molecules |

| Molecular Docking | Predicts binding poses and affinities of ligands to a target | Identifying potential EP1 antagonists with high binding affinity |

| Molecular Dynamics (MD) Simulation | Simulates atomic movements to study molecular interactions | Assessing ligand stability, conformational changes, and binding kinetics |

| Machine Learning (ML) | Algorithms for pattern recognition and prediction | Predicting bioactivity, selectivity, and identifying novel EP1 antagonists |

Exploration of this compound in Combination with Other Pharmacological Agents in Preclinical Research Models

The complex roles of the EP1 receptor in various disease pathways suggest that combination therapies involving EP1 antagonists, such as this compound, may offer synergistic benefits. Preclinical studies have explored combining EP1 receptor antagonists with other agents to enhance therapeutic outcomes. For example, in cancer research, combining EP1 antagonists with cyclooxygenase-2 (COX-2) inhibitors like Celecoxib has been investigated to suppress tumor growth and development researchgate.net. Compounds like ONO-8711, a potent EP1 antagonist, have demonstrated efficacy in reducing tumor incidence and multiplicity in preclinical cancer models, hinting at its potential in combination strategies medchemexpress.com.

Furthermore, given the EP1 receptor's involvement in pain and inflammation, combining EP1 antagonists with other classes of analgesics or anti-inflammatory drugs could lead to improved pain management with potentially reduced side effects compared to monotherapy. Research into the synergistic effects of this compound with other pharmacological agents in preclinical models of inflammatory diseases, neurological disorders, and cancer represents a significant avenue for future drug development.

Table 7.4.1: Preclinical Combination Therapies Involving EP1 Receptor Antagonists

| EP1 Antagonist Example | Combination Agent | Disease Model/Context | Reported Outcome |

| ONO-8711 | N/A (Monotherapy) | Colon, breast, oral cancer models | Reduced tumor incidence and multiplicity medchemexpress.com |

| SC19220 | Celecoxib (COX-2 inhibitor) | Solid Ehrlich carcinoma (mice) | Investigated for anticancer effects researchgate.net |

| General EP1 Antagonists | NSAIDs (e.g., COX inhibitors) | Inflammatory pain models | Potential for enhanced analgesia, reduced side effects jci.orgnih.gov |

Identification of Novel Physiological and Pathophysiological Roles for EP1 Receptor via Pharmacological Tool Compounds

Pharmacological tool compounds like this compound are indispensable for dissecting the specific functions of the EP1 receptor in biological systems. By selectively blocking EP1 receptor activity, researchers can elucidate its precise contributions to physiological processes and disease pathogenesis, distinguishing its effects from those mediated by other prostanoid receptors. Studies utilizing EP1 knockout mice and selective EP1 antagonists have revealed the receptor's significant roles in mediating pain perception, regulating blood pressure, and contributing to neurotoxicity within the central nervous system nih.govjci.orgnih.govplos.org.

EP1 receptor activation is known to increase intracellular calcium levels and activate protein kinase C, pathways implicated in various cellular responses wikipedia.orgnih.gov. Specifically, EP1 receptor antagonists have been shown to ameliorate neuroinflammation and neurotoxic effects in models of stroke, Alzheimer's disease, and epilepsy nih.govplos.org. Moreover, the EP1 receptor's involvement in cancer progression, including promoting cell survival, proliferation, and metastasis, highlights its complex pathophysiological significance nih.gov. Continued use of this compound and similar selective antagonists will be crucial for uncovering further, potentially unexpected, roles of the EP1 receptor in cellular signaling and disease development.

Table 7.5.1: Identified Roles of EP1 Receptor Modulated by Antagonists

| Physiological/Pathophysiological Role | Mechanism/Pathway Involved | Impact of EP1 Antagonism (e.g., this compound) | Relevant Conditions |

| Pain Perception (Hyperalgesia) | Increased Ca2+; PKC activation | Reduction in pain sensitivity | Inflammatory pain, visceral pain |

| Blood Pressure Regulation | Vascular tone modulation | Potential reduction in blood pressure (male-specific) | Hypertension |

| Neurotoxicity/Neurodegeneration | Increased Ca2+; PKC activation; neuroinflammation | Amelioration of neuronal damage, reduced inflammation | Stroke, Alzheimer's, Parkinson's, Epilepsy |

| Cancer Progression | Cell survival, proliferation, migration | Inhibition of tumor growth and metastasis | Colon, breast, oral cancer |

Challenges and Opportunities in EP1 Receptor-Targeted Research and Drug Discovery Paradigms

The research and drug discovery landscape for EP1 receptor targets presents both significant challenges and promising opportunities. A primary challenge has been the inherent instability of the EP1 receptor, which historically impeded structural studies and the development of high-resolution structural information pnas.orgpnas.org. Overcoming this instability has paved the way for detailed structural analyses, providing crucial insights for rational drug design.

Another challenge lies in achieving high subtype selectivity for EP receptor modulators. Given that PGE2 acts through four receptor subtypes (EP1-EP4), developing antagonists or agonists that target only EP1 without affecting other subtypes is critical to avoid unwanted side effects and maximize therapeutic efficacy mdpi.comjci.orgresearchgate.net. For instance, while EP1 antagonists are promising for pain relief, off-target effects on other EP receptors could complicate their clinical application.

Despite these challenges, the opportunities are substantial. The recent structural elucidation of the EP1 receptor pnas.orgpnas.org offers a powerful platform for structure-based drug design, enabling the development of highly selective and potent EP1 antagonists like this compound. The broad involvement of the EP1 receptor in diverse pathologies, including chronic pain, inflammatory diseases, cancer, and neurological disorders, presents a wide therapeutic landscape. Integrating advanced omics technologies, computational modeling, and machine learning can accelerate the identification of novel EP1-targeted therapies and combination strategies. Furthermore, exploring the nuanced roles of EP1 receptor signaling in different cellular contexts and disease states will continue to reveal new therapeutic avenues.

Table 7.6.1: Challenges and Opportunities in EP1 Receptor Research and Drug Discovery

| Challenges | Opportunities |

| EP1 receptor instability hindering structural studies (historically) | Recent structural determination of EP1 receptor complex pnas.orgpnas.org |

| Developing subtype-selective EP receptor modulators | Rational drug design based on structural insights |

| Complex signaling pathways of prostanoid receptors | Application of omics technologies for pathway elucidation |

| Potential for off-target effects with non-selective ligands | Integration of computational biology and machine learning for predictive modeling |

| Broad involvement of EP1 in diverse diseases | Development of combination therapies |

| Limited understanding of EP1 receptor function in specific disease contexts | Discovery of novel physiological and pathophysiological roles |

Compound List:

this compound

Prostaglandin (B15479496) E2 (PGE2)

Prostaglandin E1 (PGE1)

Prostaglandin F2alpha (PGF2alpha)

Prostaglandin D2 (PGD2)

SC51332

GW-848687X

ONO-D1-OO4

SC51089

SC51322

ONO-8713

GSK269984A

PF-2907617-02

ONO-8130

SC19220

17-phenyl-trinor-PGE2 ethyl amide (17-pt-PGE2)

ONO-8711

Celecoxob (CXB)

AH 6809

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.